1-Ethylimidazolidine-2,4,5-trione

Description

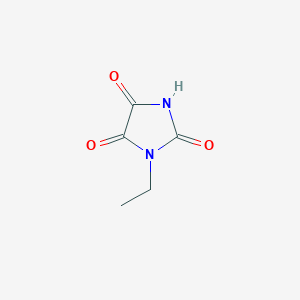

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-7-4(9)3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGJKMRHILAFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391229 | |

| Record name | 1-Ethylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57012-86-9 | |

| Record name | 1-Ethylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethylimidazolidine-2,4,5-trione

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-Ethylimidazolidine-2,4,5-trione, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Imidazolidinetrione Scaffold

The imidazolidine-2,4,5-trione core, also known as parabanic acid, represents a versatile scaffold in organic and medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities. This compound, a specific analog, is recognized as a degradation product of the fungicide Cymoxanil and serves as a valuable building block for more complex molecules[1]. The exploration of its synthesis and properties is crucial for understanding its environmental fate and for unlocking its potential in the development of novel therapeutic agents.

Synthesis of this compound: A Mechanistic Approach

The most direct and widely accepted method for the synthesis of N-substituted imidazolidine-2,4,5-triones is the cyclocondensation reaction between an N-monosubstituted urea and oxalyl chloride. This approach is favored for its efficiency and the ready availability of the starting materials.

Causality Behind Experimental Choices

The selection of ethylurea as the starting material directly introduces the desired ethyl group at the N-1 position of the imidazolidine ring. Oxalyl chloride serves as the source for the C4 and C5 carbonyl carbons, facilitating the ring closure. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent the hydrolysis of the highly reactive oxalyl chloride. A tertiary amine base, like triethylamine (TEA), is incorporated to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing unwanted side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethylurea (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethylurea (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes to bring the temperature down to 0-5 °C.

-

Addition of Oxalyl Chloride: Add a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture via a dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with distilled water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for this purpose.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | PubChem[1] |

| Molecular Weight | 142.11 g/mol | PubChem[1] |

| Appearance | Expected to be a white to off-white solid | N/A |

| XLogP3 | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the N-H proton.

-

Ethyl Group (CH₂): A quartet around 3.5-3.8 ppm.

-

Ethyl Group (CH₃): A triplet around 1.2-1.4 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display signals for the three carbonyl carbons and the two carbons of the ethyl group.

-

Carbonyl Carbons (C=O): Three distinct signals in the range of 150-170 ppm.

-

Ethyl Group (CH₂): A signal around 35-40 ppm.

-

Ethyl Group (CH₃): A signal around 13-16 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by the characteristic vibrational frequencies of the functional groups.

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹.

-

C=O Stretch (Carbonyl): Strong, sharp absorption bands in the range of 1700-1800 cm⁻¹. The presence of multiple carbonyl groups may lead to complex absorption patterns in this region.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

-

[M+H]⁺: Predicted at m/z 143.0451

-

[M+Na]⁺: Predicted at m/z 165.0271

-

[M-H]⁻: Predicted at m/z 141.0306

Caption: Workflow for the characterization of this compound.

Potential Applications in Drug Discovery and Development

The imidazolidine-2,4,5-trione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. While specific studies on this compound are limited, the broader class of compounds provides a strong rationale for its investigation in several therapeutic areas.

Enzyme Inhibition

-

Pyruvate Carboxylase (PC) Inhibitors: Substituted imidazolidinetriones have been identified as potent inhibitors of pyruvate carboxylase, an enzyme implicated in cancer and type 2 diabetes. These compounds offer a promising avenue for the development of novel therapeutics targeting metabolic pathways.

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: The imidazolidinetrione moiety has been explored as a pharmacophore for inhibitors of soluble epoxide hydrolase, an enzyme involved in the regulation of blood pressure and inflammation.

-

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors: Derivatives of imidazolidine-2,4,5-trione have demonstrated inhibitory activity against TDP1, a DNA repair enzyme, suggesting their potential as anticancer agents.

The ethyl substitution in this compound can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making it a valuable candidate for further derivatization and biological screening in these and other therapeutic areas.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential for further exploration in both agrochemical and medicinal chemistry. The synthetic protocol outlined in this guide is robust and can be implemented in a standard laboratory setting. While a complete set of experimental characterization data is not yet publicly available, the provided predictions and comparisons with related analogs offer a solid foundation for its identification and quality control. The promising biological activities of the broader imidazolidinetrione class strongly support the continued investigation of this and related compounds as leads for novel therapeutic agents.

References

An In-depth Technical Guide to 1-Ethylimidazolidine-2,4,5-trione (CAS: 57012-86-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound with CAS number 57012-86-9, identified as 1-Ethylimidazolidine-2,4,5-trione. The content herein is structured to deliver not just data, but also contextual understanding, particularly regarding its relevance as a known degradation product of the fungicide Cymoxanil. Given the limited direct toxicological and safety data for this compound, this guide incorporates safety and handling information for its parent compound, Cymoxanil, as a precautionary measure for laboratory personnel.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound belonging to the imidazolidine class.[1] Its core structure is a five-membered ring containing two nitrogen atoms, substituted with an ethyl group and three carbonyl groups.

| Identifier | Value | Source |

| CAS Number | 57012-86-9 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Ethylparabanic Acid, 1-Ethyl-2,4,5-imidazolidinetrione, 1-Ethyl-2,4,5-trioxoimidazolidine | |

| Molecular Formula | C₅H₆N₂O₃ | [1] |

| Molecular Weight | 142.11 g/mol | |

| Appearance | White Solid | |

| Melting Point | 122-126°C | |

| Solubility | Slightly soluble in DMSO and Methanol |

Context as a Degradation Product of Cymoxanil

This compound is recognized as an environmental and metabolic degradation product of Cymoxanil (CAS: 57966-95-7), a widely used fungicide. Understanding the degradation pathway of Cymoxanil is crucial for environmental fate studies and for anticipating the presence of this trione derivative in relevant samples. The hydrolysis of Cymoxanil is pH and temperature-dependent, degrading rapidly in alkaline conditions.[2][3][4] The degradation proceeds through several competing pathways, one of which leads to the formation of this compound.[2][3][4][5]

Caption: Simplified degradation pathway of Cymoxanil.

Inferred Safety and Handling Protocols (Based on Cymoxanil Data)

Disclaimer: The following safety and handling information is derived from the Safety Data Sheets (SDS) of the parent compound, Cymoxanil. In the absence of specific data for this compound, these protocols should be adopted as a precautionary measure to ensure a high level of laboratory safety.

Hazard Identification (Inferred)

Based on the toxicology of Cymoxanil, this compound should be handled as a substance with the following potential hazards:

-

Skin Sensitization: May cause an allergic skin reaction.[6][7]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[6][7]

-

Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.[6][7]

Experimental Workflow: Safe Handling and Personal Protective Equipment (PPE)

The following step-by-step protocol is recommended for handling this compound in a laboratory setting:

-

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7]

-

Ensure safety showers and eyewash stations are readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[7][8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[7][9]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[7][9]

-

Respiratory Protection: If dust or aerosols are likely to be generated, use a NIOSH-approved respirator.[8]

-

-

Handling Procedures:

-

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in the original, tightly sealed container.[9]

-

Caption: Recommended safe handling workflow for this compound.

First Aid Measures (Inferred)

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7]

Toxicological Profile (Inferred from Cymoxanil)

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Avoid release into the environment.[7]

References

- 1. eppltd.com [eppltd.com]

- 2. Kinetics and mechanism of cymoxanil degradation in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanism of cymoxanil degradation in buffer solutions. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. tapazol.co.il [tapazol.co.il]

An In-Depth Technical Guide to the Reactivity and Stability of the Imidazolidine-2,4,5-trione Ring System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidine-2,4,5-trione core, also known as parabanic acid, is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic and structural features confer a versatile reactivity profile, making it a valuable pharmacophore in the design of enzyme inhibitors and other therapeutic agents. However, the utility of this scaffold is intrinsically linked to its stability, which can be influenced by environmental factors such as pH and the presence of nucleophiles. This guide provides a comprehensive analysis of the synthesis, reactivity, and stability of the imidazolidine-2,4,5-trione ring system. We will delve into the electronic structure that governs its chemical behavior, detail established synthetic protocols, explore its key reactions, and present a thorough examination of its degradation pathways. This document is intended to serve as a critical resource for scientists leveraging this important chemical entity in their research and development endeavors.

Introduction to the Imidazolidine-2,4,5-trione Core

The imidazolidine-2,4,5-trione ring is a five-membered heterocycle containing two nitrogen atoms and three carbonyl groups. The parent compound is also referred to as parabanic acid or oxalylurea. This structure is related to the well-known hydantoin (imidazolidine-2,4-dione) scaffold, which is present in numerous approved drugs. The presence of the additional carbonyl group at the 5-position significantly influences the electronic properties and reactivity of the ring system.

The imidazolidine-2,4,5-trione moiety has garnered significant interest in drug discovery. It has been incorporated into molecules designed as inhibitors of various enzymes, including soluble epoxide hydrolase (sEH) and pyruvate carboxylase. Furthermore, derivatives of this core have been investigated for their potential as anticonvulsant agents. A key advantage of this scaffold in drug design is that its derivatives often exhibit increased water solubility and lower melting points compared to their urea precursors, which can improve formulation properties.

Synthesis of the Imidazolidine-2,4,5-trione Ring System

The most prevalent and efficient method for the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones is the cyclocondensation of a corresponding N,N'-disubstituted urea with oxalyl chloride. This reaction proceeds readily and is amenable to a wide range of substituents on the nitrogen atoms.

Caption: General synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones.

Experimental Protocol: General Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones

This protocol provides a generalized procedure for the synthesis of a 1,3-disubstituted imidazolidine-2,4,5-trione from a disubstituted urea.

Materials:

-

N,N'-disubstituted urea (1.0 eq)

-

Oxalyl chloride (1.2 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (optional, 2.0-2.2 eq)

-

n-Hexane

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet, add the N,N'-disubstituted urea (1.0 eq).

-

Dissolve the urea in anhydrous DCM or THF. If using triethylamine, it is added at this stage.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add oxalyl chloride (1.2 - 2.0 eq) dropwise to the cooled solution over a period of 15-30 minutes. The reaction is exothermic, and the dropwise addition helps to control the temperature.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the mixture can be filtered to remove any precipitated salts (e.g., triethylammonium chloride if a base was used).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

To the resulting crude product, add n-hexane to induce precipitation of the solid imidazolidine-2,4,5-trione.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold n-hexane, and dry in a vacuum oven.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Oxalyl chloride is highly reactive towards water. The use of anhydrous solvents and a dry atmosphere is critical to prevent the decomposition of the reagent and ensure high yields of the desired product.

-

Low Temperature Addition: The reaction between the urea and oxalyl chloride is exothermic. Adding the oxalyl chloride at low temperature helps to control the reaction rate, minimize side reactions, and prevent the decomposition of thermally sensitive intermediates.

-

Use of a Base (Optional): The reaction generates two equivalents of HCl gas. An optional tertiary amine base like triethylamine can be used to scavenge the HCl, forming a salt that precipitates from the reaction mixture. This can be particularly useful if the substituents on the urea are acid-sensitive.

-

Precipitation with n-Hexane: Imidazolidine-2,4,5-triones are typically polar compounds that are soluble in DCM or THF but insoluble in non-polar solvents like n-hexane. This solubility difference is exploited for a simple and effective purification by precipitation.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the imidazolidine-2,4,5-trione ring system is essential for confirming its synthesis and for subsequent studies.

Physicochemical Properties

| Property | Observation | Significance in Drug Development |

| Solubility | Generally higher aqueous solubility compared to corresponding ureas. | Improved solubility can lead to better bioavailability and more flexible formulation options. |

| Melting Point | Typically lower melting points than their urea precursors. | Lower melting points can be advantageous for certain formulation processes, such as hot-melt extrusion. |

| Lipophilicity (LogP) | The LogP value is highly dependent on the N-substituents. The trione core itself is polar. | Lipophilicity is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties. |

Spectroscopic Data

The following are characteristic spectroscopic features of the imidazolidine-2,4,5-trione ring.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carbonyl stretching vibrations.

-

C=O Stretching: Strong absorption bands are typically observed in the region of 1700-1800 cm⁻¹ . Often, multiple bands are present due to the asymmetric and symmetric stretching of the three carbonyl groups. For example, in some imidazolidine-2,4-dione derivatives, bands are seen around 1710 cm⁻¹ and 1770 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbonyl carbons of the imidazolidine-2,4,5-trione ring are highly deshielded and appear in the downfield region of the spectrum.

-

C2, C4, C5 Carbonyls: Resonances are typically found in the range of 150-160 ppm .

-

-

¹H NMR: For the unsubstituted parabanic acid, the two N-H protons are equivalent and appear as a single, broad signal. The chemical shift is solvent-dependent. In substituted derivatives, the signals for the substituents will be observed, and their chemical shifts can provide information about the electronic environment of the ring.

Reactivity and Electronic Structure

The reactivity of the imidazolidine-2,4,5-trione ring is governed by the electrophilic nature of its three carbonyl carbons and the acidity of the N-H protons (in unsubstituted or monosubstituted derivatives).

Computational Insights into Electronic Structure

Density Functional Theory (DFT) calculations provide valuable insights into the electronic properties of the parabanic acid core.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the carbonyl carbons, particularly C4 and C5. This indicates that these positions are the most susceptible to nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) is often distributed over the nitrogen and oxygen atoms.

-

Molecular Electrostatic Potential (MEP): MEP maps show regions of negative potential (red/yellow) around the carbonyl oxygens, indicating their propensity to act as hydrogen bond acceptors. Positive potential (blue) is concentrated around the N-H protons, highlighting their acidic character.

Caption: Key electronic features governing the reactivity of the ring.

Key Chemical Transformations

-

N-Alkylation/Arylation: The N-H protons can be deprotonated by a suitable base, and the resulting anion can be alkylated or arylated to introduce substituents at the N1 and N3 positions.

-

Reactions at the C5 Carbonyl: The C5 position can participate in condensation reactions with active methylene compounds.

-

Ring-Opening Reactions: As will be discussed in the stability section, the ring is susceptible to nucleophilic attack, leading to ring-opening.

Stability and Degradation Pathways

The stability of the imidazolidine-2,4,5-trione ring is a critical consideration, especially in the context of drug development where compounds are exposed to a range of physiological conditions. The primary degradation pathway is hydrolysis.

pH-Dependent Hydrolysis

The imidazolidine-2,4,5-trione ring exhibits marked pH-dependent stability.

-

Acidic Conditions (pH < 5.0): The ring system is generally stable under acidic conditions.

-

Neutral to Alkaline Conditions (pH > 5.0): The ring undergoes hydrolysis to form oxaluric acid. This is a critical liability for derivatives intended for systemic administration at physiological pH (7.4).

Literature review of 1-alkyl-imidazolidine-2,4,5-trione compounds

An In-depth Technical Guide to 1-Alkyl-Imidazolidine-2,4,5-Trione Compounds

Abstract

The imidazolidine-2,4,5-trione scaffold, also known as parabanic acid, represents a versatile and privileged structure in medicinal chemistry. As a natural metabolite formed during the oxidation of uric acid, its derivatives have garnered significant attention for their broad spectrum of biological activities. This technical guide provides a comprehensive review of 1-alkyl-imidazolidine-2,4,5-trione compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, explore the diverse therapeutic potential supported by quantitative data, and provide detailed experimental protocols for their synthesis and biological evaluation. This document aims to serve as a foundational resource, synthesizing technical accuracy with field-proven insights to accelerate research and development in this promising area.

Introduction to Imidazolidine-2,4,5-triones (Parabanic Acids)

The imidazolidine-2,4,5-trione core is a five-membered heterocyclic ring system containing two nitrogen atoms and three carbonyl groups. The substitution of an alkyl group at the N-1 position gives rise to the 1-alkyl-imidazolidine-2,4,5-trione class of compounds. These molecules are of significant interest due to their ability to engage with a variety of biological targets, leading to a wide range of pharmacological effects.[1] Their utility has been demonstrated in the development of antitumor, antiepileptic, lipid-lowering, and antidiabetic therapies.[1] Furthermore, they have been investigated as potent enzyme inhibitors, targeting soluble epoxide hydrolase (sEH), acetylcholinesterase, and butyrylcholinesterase.[1] The inherent drug-like properties of this scaffold, coupled with the potential for diverse functionalization, make it a highly attractive starting point for the design of novel therapeutic agents.

Synthetic Methodologies

The synthesis of 1-alkyl-imidazolidine-2,4,5-triones is typically straightforward, with the most common and efficient method involving the cyclization of a corresponding N-alkylurea with oxalyl chloride.[1][2][3] This reaction proceeds with good yields and allows for the introduction of a wide variety of alkyl substituents.

General Synthesis via Cyclization of N-Alkylureas with Oxalyl Chloride

The primary pathway to synthesize 1-alkyl-imidazolidine-2,4,5-triones involves the reaction of an appropriate N-alkylurea with oxalyl chloride.[1][3] This method is favored for its efficiency and good yields. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF), at an elevated temperature.

Experimental Protocol: Synthesis of 1-Alkyl-Imidazolidine-2,4,5-Trione

Materials:

-

N-Alkylurea (1.0 eq.)

-

Oxalyl chloride (1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

To a solution of the N-alkylurea in anhydrous THF, add oxalyl chloride dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Alternative Synthetic Routes

While the reaction with oxalyl chloride is prevalent, other methods have been reported. One such method is the condensation of a 1,3-dialkylurea with diethyl oxalate in the presence of a strong base like sodium ethoxide.[4] This approach is particularly useful for synthesizing 1,3-disubstituted imidazolidine-2,4,5-triones. Additionally, solid-phase synthesis techniques have been developed for the preparation of libraries of substituted imidazolidinones, which can be adapted for the trione derivatives, facilitating high-throughput screening for biological activity.[5]

Caption: General workflow for the synthesis of 1-alkyl-imidazolidine-2,4,5-triones.

Key Biological Activities and Therapeutic Potential

The 1-alkyl-imidazolidine-2,4,5-trione scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas. The following sections will detail the most significant biological activities reported for this class of compounds.

Anticancer Activity

Derivatives of imidazolidine-2,4,5-trione have demonstrated significant potential as anticancer agents through various mechanisms of action.

-

Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1): TDP1 is a DNA repair enzyme that plays a crucial role in the resistance of cancer cells to certain chemotherapeutic agents. New imidazolidine-2,4,5-triones with norabietic, nordehydroabietic, and adamantane substituents have been synthesized and shown to inhibit TDP1 in submicromolar concentrations.[1] This inhibition can enhance the efficacy of known anticancer drugs, presenting a promising strategy for combination therapy.[1]

-

Inhibition of Pyruvate Carboxylase (PC): Substituted imidazolidinetriones (IZTs) have been identified as potent inhibitors of pyruvate carboxylase, an enzyme crucial for cancer cell metabolism.[6] Certain alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetates have shown IC₅₀ values between 3 and 12 μM.[6] These inhibitors are selective for PC and demonstrate high passive permeability, making them promising candidates for further development.[6]

-

General Cytotoxicity: A number of imidazolidine derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and HePG-2 (hepatoblastoma).[7][8][9][10]

| Compound Class | Target Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference |

| 5,5-diphenylimidazolidine-2,4-dione derivative | MCF-7, HCT-116, HePG-2 | 4.92 - 12.83 µM | [9] |

| 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione | MCF-7 | LD₅₀: 20.4 μg/mL | [8] |

| Imidazolidine-2,4-dione Acetic Acid Amide | Leukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR) | logGI₅₀ = -6.06 to -6.53 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

Purpose: To assess the in vitro anticancer activity of 1-alkyl-imidazolidine-2,4,5-trione compounds by measuring cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1×10⁵ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the treatment period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Anticonvulsant Activity

Several studies have highlighted the potential of imidazolidine derivatives as anticonvulsant agents.[11] These compounds have been evaluated in standard animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, 1,2,4-trisubstituted-5-imidazolones, a related class of compounds, showed protection against pentylenetetrazol-induced convulsions in mice.[12] More specifically, hybrid compounds of imidazolidin-2,4-dione and morpholine have demonstrated broad-spectrum anticonvulsant activity.[11]

| Compound | Seizure Model | Activity (ED₅₀) | Reference |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | MES | 26.3 mg/kg | [11] |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 6 Hz (32 mA) | 11.1 mg/kg | [11] |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | 6 Hz (32 mA) | Similar to phenytoin | [11] |

Antimicrobial Activity

The imidazolidine core is also present in compounds with notable antibacterial and antifungal properties.[13][14][15][16] The antimicrobial activity of these derivatives is often evaluated by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. Studies have shown that the introduction of different substituents on the imidazolidine ring can significantly modulate the antimicrobial spectrum and potency.[15] For example, certain 5-imino-4-thioxo-2-imidazolidinone derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds dissolved in DMSO

-

Standard antibiotics/antifungals (e.g., Ampicillin, Amphotericin B)

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microbial strain to each well.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition for Other Therapeutic Areas

-

Soluble Epoxide Hydrolase (sEH) Inhibition: A series of imidazolidine-2,4,5-trione and pyrimidine-2,4,6-trione derivatives have been synthesized as inhibitors of sEH.[2] These inhibitors have potencies ranging from the nanomolar to the micromolar range.[2] Inhibition of sEH is a therapeutic strategy for managing inflammation and pain. A significant advantage of the trione derivatives over corresponding ureas is their enhanced water solubility, which facilitates easier formulation.[2]

-

Lymphoid-specific Tyrosine Phosphatase (LYP) Inhibition: LYP is a key regulator of T-cell receptor signaling and a target for autoimmune diseases. Imidazolidine-2,4-dione derivatives have been designed and synthesized as new LYP inhibitors, with some compounds displaying IC₅₀ values in the low micromolar range.[17]

Structure-Activity Relationships (SAR)

The biological activity of 1-alkyl-imidazolidine-2,4,5-trione derivatives is highly dependent on the nature of the substituents on the heterocyclic ring. For instance, in the case of sEH inhibitors, the potency can vary by several orders of magnitude based on the substitution pattern.[2] Similarly, for anticancer agents targeting EGFR and HER2, the substitution on the phenyl ring of Schiff's bases derived from 5,5-diphenylhydantoin plays a critical role in their inhibitory activity.[9] The presence of electron-withdrawing or electron-donating groups can significantly influence the binding affinity of the compound to its biological target. A systematic exploration of the chemical space around the imidazolidine-2,4,5-trione core is crucial for optimizing the potency and selectivity of these compounds for a desired therapeutic effect.

Future Perspectives and Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]

- 8. scialert.net [scialert.net]

- 9. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticonvulsant activity and selective inhibition of NAD-dependent oxidations by 1,2,4-trisubstituted-5-imidazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Ethylimidazolidine-2,4,5-trione in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-Ethylimidazolidine-2,4,5-trione, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in the journey from discovery to formulation, this document synthesizes known physicochemical properties with field-proven methodologies for accurate solubility determination. It is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, actionable protocols.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous and organic solvent solubility can present significant challenges during lead optimization, formulation development, and ultimately, can impact therapeutic efficacy. This compound, a derivative of the hydantoin scaffold, belongs to a class of compounds with diverse biological activities, including anticonvulsant and antiarrhythmic properties.[2] A thorough understanding of its solubility in various organic solvents is therefore paramount for its progression as a potential therapeutic agent.

Physicochemical Properties of this compound

To understand the solubility profile of this compound, it is essential to first examine its key physicochemical properties. These parameters provide a theoretical basis for predicting its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | PubChem CID 3301639[3] |

| Molecular Weight | 142.11 g/mol | PubChem CID 3301639[3] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 3301639[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 3301639[3] |

| Calculated LogP (XLogP3-AA) | -0.4 | PubChem CID 3301639[3] |

| Appearance | White Solid | ChemicalBook[4] |

The presence of both hydrogen bond donors and acceptors, along with three carbonyl groups, suggests that this compound has the capacity to interact with a range of solvents. The negative LogP value indicates a degree of hydrophilicity. However, the overall solubility will be a balance between these polar interactions and the non-polar contributions of the ethyl group and the cyclic backbone.

Qualitative Solubility of this compound

While comprehensive quantitative data is not widely published, preliminary qualitative solubility information is available.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ChemicalBook[4] |

| Methanol | Slightly Soluble | ChemicalBook[4] |

This "slight" solubility suggests that while these polar aprotic and protic solvents can solvate the molecule to some extent, it is not freely soluble. This underscores the need for precise, quantitative determination of its solubility in a broader range of organic solvents relevant to drug development, such as ethanol, acetone, and acetonitrile.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5][6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and its ability to determine the true thermodynamic solubility. This is crucial for understanding the fundamental physicochemical properties of the compound, which in turn informs biopharmaceutical classification and formulation strategies.[7]

Materials and Equipment

-

This compound (ensure purity is >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, ensure compatibility with the solvent)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Methodology

-

Preparation: Add an excess of this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[5][6] A starting point would be to add approximately 10 mg of the compound to 2 mL of each selected solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[8] Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[5][6] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is crucial to filter the aliquot through a 0.22 µm syringe filter.[7]

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method. For chromophoric compounds, UV-Vis spectrophotometry is a straightforward approach. This requires the prior generation of a standard curve of known concentrations of the compound in the same solvent.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing the Solubility of this compound

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like."[5] Several factors come into play:

-

Polarity: The three carbonyl groups and the N-H group impart significant polarity to the molecule. Therefore, it is expected to have better solubility in polar solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: The ability of the N-H group to act as a hydrogen bond donor and the carbonyl oxygens to act as acceptors is crucial.[5] Protic solvents like methanol and ethanol can engage in hydrogen bonding with the solute, which would favor solubility. Aprotic polar solvents like DMSO can act as hydrogen bond acceptors.

-

Molecular Structure: The introduction of the ethyl group at the 1-position of the imidazolidine ring, compared to an unsubstituted hydantoin, will slightly increase the lipophilicity. This may influence its solubility in less polar solvents. The overall rigidity of the cyclic structure also plays a role.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not yet extensively documented in the literature, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. The physicochemical properties of the molecule suggest a preference for polar solvents, a hypothesis that can be systematically tested using the provided shake-flask methodology. Accurate and reproducible solubility data is a critical asset in the early stages of drug development, enabling informed decisions regarding formulation strategies and paving the way for successful preclinical and clinical studies.

References

- 1. rheolution.com [rheolution.com]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives | MDPI [mdpi.com]

- 3. This compound | C5H6N2O3 | CID 3301639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 57012-86-9 [amp.chemicalbook.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. solubility experimental methods.pptx [slideshare.net]

Commercial Suppliers and Purity of 1-Ethylimidazolidine-2,4,5-trione: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

This guide provides a comprehensive overview of the commercial landscape for 1-Ethylimidazolidine-2,4,5-trione, focusing on supplier information and the critical aspect of chemical purity. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to source high-quality material for their studies.

Section 1: Introduction to this compound

This compound (CAS No. 57012-86-9) is a derivative of imidazolidine-2,4,5-trione, also known as parabanic acid.[1] The core structure is a five-membered heterocyclic ring, and the ethyl substitution at the N-1 position influences its physicochemical properties and potential biological activity. While research into this specific compound is emerging, related imidazolidine-2,4,5-trione derivatives have been investigated for a range of biological activities, including the inhibition of cholinergic enzymes and pyruvate carboxylase.[2][3] Given its structural motifs, this compound holds potential as a building block in medicinal chemistry and drug discovery programs.

The reliability and reproducibility of any research heavily depend on the quality of the starting materials. Therefore, a thorough understanding of the available commercial sources and the expected purity of this compound is paramount.

Section 2: Commercial Suppliers and Purity Specifications

Several chemical suppliers offer this compound. However, the available information regarding purity can vary significantly. Researchers should prioritize suppliers that provide a comprehensive Certificate of Analysis (CoA) with detailed purity data.

Below is a summary of some commercial suppliers. It is important to note that catalog listings and specifications can change, so direct inquiry with the supplier is always recommended.

| Supplier | CAS Number | Stated Purity | Additional Notes |

| Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. | 57012-86-9 | 95+%[4] | Offers various package sizes (1g, 5g, 10g).[4] |

| BLD Pharm | 57012-86-9 | Not specified in general search results.[5] | - |

| Alchem Pharmtech | 71342-67-1 (for a derivative) | 98% (for the 5-(o-methyloxime) derivative)[6] | While not the exact compound, this indicates the supplier's capability to handle related structures at high purity. |

| American Elements | 1421604-86-5 (for a derivative) | Research and commercial quantities available.[7] | Specializes in a wide range of organic compounds.[7] |

| Toronto Research Chemicals | 71342-67-1 (for a derivative) | Highly Purified Grade (for the 5-(O-methyloxime) derivative)[8] | - |

| PubChem | 57012-86-9 | - | Lists various chemical vendors.[9] |

| ChemicalBook | 57012-86-9 | - | Lists multiple suppliers, primarily based in China.[4][10] |

Expert Insight: The variability in stated purity highlights the importance of requesting lot-specific CoAs. A purity of "95+%" may be suitable for initial screening, but for more advanced studies, such as quantitative structure-activity relationship (QSAR) analysis or late-stage drug development, a purity of ≥98% is highly recommended.

Section 3: Synthesis, Potential Impurities, and Quality Control

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. Derivatives of parabanic acid are often synthesized through the condensation of a substituted urea with an oxalic acid derivative, such as oxalyl chloride or diethyl oxalate.[1]

A plausible synthetic pathway for this compound is visualized below:

Caption: Plausible synthesis of this compound.

Potential Impurities:

-

Unreacted Starting Materials: Residual ethylurea or oxalic acid derivatives.

-

Byproducts of Cyclization: Incomplete cyclization or side reactions can lead to various impurities.

-

Solvents: Residual solvents from the reaction and purification steps.

-

Degradation Products: The imidazolidine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions. This compound is also known to be a degradation product of the fungicide Cymoxanil.[8][10]

Trustworthiness through Self-Validating Systems:

A robust quality control (QC) system is essential. Researchers should not solely rely on the supplier's CoA. Independent analytical verification is a cornerstone of good scientific practice.

Section 4: Recommended Analytical Protocols for Purity Verification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small organic molecules like this compound.

Step-by-Step HPLC Protocol:

-

Objective: To determine the purity of this compound and quantify any impurities.

-

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

A C18 reversed-phase column is a good starting point.

-

-

Mobile Phase:

-

A gradient of water and acetonitrile, both containing a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid, is typically effective.

-

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

The purity is calculated based on the relative peak areas in the chromatogram.

-

Visualization of the Quality Control Workflow:

Caption: A comprehensive workflow for the quality control of incoming this compound.

Section 5: Safety and Handling

Based on the Safety Data Sheet (SDS) for similar compounds, this compound should be handled with care. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

Section 6: Conclusion

For researchers and drug development professionals, the procurement of this compound requires careful consideration of the supplier's reputation and the provided purity specifications. Independent verification of purity using robust analytical methods like HPLC is a critical step to ensure the integrity of experimental data. By following the guidelines outlined in this technical guide, scientists can be more confident in the quality of their starting materials, which is a fundamental prerequisite for successful research and development.

References

- 1. 1,3-Dicyclohexylimidazolidine-2,4,5-trione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. 120-89-8|Imidazolidine-2,4,5-trione|BLD Pharm [bldpharm.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. americanelements.com [americanelements.com]

- 8. usbio.net [usbio.net]

- 9. This compound | C5H6N2O3 | CID 3301639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 57012-86-9 [amp.chemicalbook.com]

A Technical Guide to the Thermogravimetric Analysis of 1-Ethylimidazolidine-2,4,5-trione: Probing Thermal Stability in Early-Phase Drug Development

This guide provides an in-depth examination of the thermogravimetric analysis (TGA) of 1-Ethylimidazolidine-2,4,5-trione, a heterocyclic compound of interest in contemporary drug discovery. For researchers, scientists, and drug development professionals, understanding the thermal stability of a molecule is a cornerstone of preclinical assessment. TGA offers a robust method to determine the temperature and rate of decomposition, providing critical data that informs formulation strategies, shelf-life predictions, and risk assessments for downstream processing.

While specific, publicly available TGA data for this compound is limited, this document synthesizes established principles of thermal analysis and draws upon extensive literature on structurally analogous compounds to present a comprehensive and predictive guide. The methodologies and interpretations herein are grounded in the thermal behavior of similar nitrogen-rich heterocyclic systems, offering a validated framework for empirical studies.

Introduction to this compound and the Imperative of Thermal Analysis

This compound, with the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol , belongs to the family of imidazolidinetriones, a class of compounds being investigated for various pharmacological activities.[1] Derivatives of imidazolidine-2,4,5-trione have been explored as inhibitors of enzymes such as pyruvate carboxylase and tyrosyl-DNA phosphodiesterases (TDP1 and TDP2), highlighting their potential in developing new anticancer agents.[2][3]

The journey from a promising lead compound to a viable drug product is fraught with challenges, with physicochemical properties playing a pivotal role. Thermal stability is a critical quality attribute. A compound that decomposes at or near temperatures encountered during manufacturing (e.g., milling, drying, and compaction) or storage can lead to loss of potency, the formation of toxic degradants, and ultimately, failure of the drug candidate. Thermal analysis techniques, particularly TGA, are therefore indispensable tools in the early stages of drug development for de-risking candidates.[4][5]

The Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data is typically plotted as mass versus temperature, yielding a thermogram (TGA curve). The first derivative of this curve (DTG curve) highlights the rate of mass change, allowing for the precise determination of inflection points corresponding to the maximum rate of decomposition for each step.

The choice of atmosphere (inert or oxidative) is crucial. An inert atmosphere (e.g., nitrogen or argon) facilitates the analysis of pyrolysis, revealing the intrinsic thermal stability of the molecule.[5][6] Conversely, an oxidative atmosphere (e.g., air or oxygen) simulates real-world storage and processing conditions where the compound may interact with oxygen, often leading to different decomposition pathways and lower decomposition temperatures.[4][7]

Experimental Protocol: A Self-Validating System for TGA of this compound

The following protocol is designed to provide a comprehensive understanding of the thermal behavior of this compound. The causality behind each parameter selection is explained to ensure methodological robustness.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the this compound sample is of high purity to avoid the influence of impurities on the thermogram.

-

Lightly grind the sample to ensure a uniform particle size, which promotes even heat distribution.

-

Accurately weigh 3-5 mg of the sample into a ceramic or aluminum pan. A smaller sample size minimizes thermal gradients within the sample.

TGA Parameters:

-

Temperature Range: 25 °C to 600 °C. This range is selected to capture initial moisture loss and the full decomposition profile of most organic molecules.

-

Heating Rate: 10 °C/min. This is a conventional heating rate that provides a good balance between resolution of thermal events and experimental time.

-

Atmosphere: High-purity nitrogen (inert) and Air (oxidative).

-

Flow Rate: 50 mL/min. This ensures a consistent and stable atmosphere around the sample.

Rationale for Parameter Selection:

-

Running the analysis in both inert and oxidative atmospheres allows for a thorough characterization of the compound's stability under different conditions, providing insights into its intrinsic stability and its susceptibility to oxidation.[4][7]

-

The chosen heating rate is slow enough to allow for distinct separation of decomposition steps, should they occur.

Predicted Thermal Behavior and Data Interpretation

Based on the thermal decomposition studies of similar nitrogen-rich heterocyclic compounds, a multi-stage decomposition is anticipated for this compound.[4][5]

Hypothetical TGA and DTG Data:

| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) |

| Onset of Decomposition (Tonset) | ~220 °C | ~205 °C |

| Stage 1 Decomposition | 220-300 °C | 205-280 °C |

| Mass Loss (%) | ~45% | ~50% |

| DTG Peak (Tmax) | ~260 °C | ~245 °C |

| Stage 2 Decomposition | 300-450 °C | 280-420 °C |

| Mass Loss (%) | ~35% | ~40% |

| DTG Peak (Tmax) | ~380 °C | ~350 °C |

| Final Residue at 600 °C (%) | ~20% | ~10% |

Interpretation of Results:

-

Initial Stability: The compound is expected to be stable up to approximately 200 °C, which is a common characteristic for many polynitrogenated heterocyclic compounds.[5]

-

Decomposition in Inert Atmosphere: The decomposition is likely to proceed via a radical mechanism, initiated by the cleavage of the weakest bonds in the imidazolidine ring, likely the C-N and C-C bonds.[4][7] The first stage could involve the loss of the ethyl group and the fragmentation of the ring, releasing gases such as carbon monoxide (CO), carbon dioxide (CO₂), ammonia (NH₃), and hydrogen cyanide (HCN).[4] The second, higher-temperature stage would correspond to the breakdown of more stable intermediate structures.

-

Decomposition in Oxidative Atmosphere: The presence of oxygen is expected to lower the onset temperature of decomposition, indicating an oxidative degradation mechanism. The decomposition process in air is often more complex and may result in a more complete mass loss (lower final residue) due to the oxidation of the carbonaceous residue formed during the initial stages.[4]

-

Final Residue: The higher percentage of residue in the nitrogen atmosphere suggests the formation of a stable, carbon-rich char.

Implications for Drug Development

The predicted thermal stability of this compound up to around 200 °C suggests that it is likely to be stable under standard pharmaceutical processing conditions. However, the lower decomposition temperature in an oxidative atmosphere highlights the need for careful consideration of storage conditions, potentially requiring protection from air and high temperatures to prevent degradation.

The multi-stage decomposition profile indicates the formation of various degradation products. For a comprehensive analysis, it is highly recommended to couple the TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This hyphenated technique (TGA-MS or TGA-FTIR) would allow for the real-time identification of the gaseous products evolved during decomposition, providing a more complete picture of the degradation pathway and aiding in the identification of potentially toxic byproducts.[4][7]

Conclusion

Thermogravimetric analysis is a powerful and essential tool in the early-phase characterization of drug candidates like this compound. By providing a detailed understanding of a compound's thermal stability and decomposition kinetics, TGA data enables informed decisions regarding formulation, processing, and storage. While this guide presents a predictive analysis based on structurally related molecules, it establishes a robust framework for the empirical investigation of this compound. A thorough experimental evaluation, ideally employing hyphenated techniques, is the necessary next step to fully elucidate its thermal properties and ensure the development of a safe and stable pharmaceutical product.

References

- 1. This compound | C5H6N2O3 | CID 3301639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of dehydroabietyl imidazolidine-2,4-diones, 2,4,5-triones, and 2-thioxoimidazolidine-4,5-diones as TDP1 inhibitors and dual TDP1/TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Use of 1-Ethylimidazolidine-2,4,5-trione in heterocyclic synthesis

An Application Guide to the Strategic Use of 1-Ethylimidazolidine-2,4,5-trione in Modern Heterocyclic Synthesis

Abstract

This compound, also known as N-ethylparabanic acid, is a highly functionalized heterocyclic scaffold characterized by three distinct and reactive carbonyl groups. This unique electronic arrangement imbues the molecule with significant potential as a versatile building block in synthetic organic chemistry. While its derivatives have been explored for a range of biological activities, from anticonvulsants to enzyme inhibitors, its strategic application as a synthon for constructing more complex heterocyclic systems is a field of growing interest[1][2][3]. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in leveraging its synthetic utility.

Part 1: Core Principles and Molecular Profile

This compound is a stable, crystalline solid at room temperature. Its core chemical feature is the imidazolidine-2,4,5-trione ring, a system rendered highly electrophilic by the cumulative electron-withdrawing effects of three carbonyl groups.

Molecular Structure and Physicochemical Properties [4]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-Ethylparabanic Acid, Ethyl-imidazolidinetrione |

| CAS Number | 57012-86-9 |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| Appearance | Solid |

The reactivity of the molecule is dominated by the electrophilicity of its carbonyl carbons, particularly the C5 carbonyl, which is positioned between two nitrogen atoms. This makes the ring susceptible to nucleophilic attack, which can proceed either as a condensation at C5 or as a more disruptive ring-opening event.

Part 2: Synthesis of the Starting Material

The most direct and widely adopted method for synthesizing N-substituted parabanic acids is the cyclocondensation of an N-substituted urea with oxalyl chloride[2][5]. This reaction is efficient and proceeds under relatively mild conditions, providing high yields of the desired trione.

Protocol 1: Synthesis of this compound

Principle: N-Ethylurea is treated with oxalyl chloride in the presence of a tertiary amine base. The urea acts as a dinucleophile, reacting with both acyl chloride functionalities of oxalyl chloride to form the five-membered heterocyclic ring. Triethylamine serves as a scavenger for the HCl generated during the reaction.

Materials:

-

N-Ethylurea

-

Oxalyl Chloride

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Dissolve N-ethylurea (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of oxalyl chloride (1.1 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting urea is consumed.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of cold THF.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white or off-white crystalline solid.

Safety and Handling of Key Reagents:

| Reagent | Hazard | Precaution |

| Oxalyl Chloride | Highly toxic, corrosive, reacts violently with water. | Handle only in a chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and eye protection. Quench excess reagent carefully with an appropriate alcohol. |

| Triethylamine | Flammable, corrosive, toxic upon inhalation. | Use in a well-ventilated area or fume hood. Keep away from ignition sources. |

digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];start [label="Start:\nN-Ethylurea + Et3N\nin Anhydrous THF", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Cool to 0 °C", shape=box]; step2 [label="Add Oxalyl Chloride\n(in THF) Dropwise", shape=box, style=filled, fillcolor="#FBBC05"]; step3 [label="Stir at Room Temp\n(4-6 hours)", shape=box]; step4 [label="Filter to Remove\nEt3N·HCl Salt", shape=box]; step5 [label="Concentrate Filtrate\n(Rotary Evaporation)", shape=box]; step6 [label="Recrystallize Crude Solid", shape=box]; end [label="Product:\nthis compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; }

Part 3: Application via Nucleophilic Ring-Opening

The high electrophilicity of the parabanic acid ring makes it susceptible to cleavage by nucleophiles. This reactivity can be strategically employed to generate highly functionalized acyclic urea intermediates, which are themselves versatile precursors for other heterocyclic systems. Studies have shown that ammonia in methanol can lead to the decomposition of the parabanic ring into a urea residue, confirming the viability of this pathway[1].

Protocol 2: Nucleophilic Ring-Opening with Primary Amines

Principle: A primary amine attacks one of the carbonyl carbons (likely C5), leading to the cleavage of an amide bond and formation of an N-ethyl-N'-(amino-oxalyl)urea derivative. This intermediate is a valuable building block containing multiple reactive sites for subsequent cyclization reactions.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline)

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Base (optional, e.g., triethylamine, if the amine salt is used)

Procedure:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Nucleophile: Add the primary amine (1.0-1.2 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to accelerate the conversion if necessary. Monitor the reaction by TLC or LC-MS.

-

Isolation: Upon completion, remove the solvent under reduced pressure. The resulting crude product, the ring-opened urea derivative, can often be used in the next step without extensive purification. If needed, purification can be achieved by column chromatography on silica gel.

Synthetic Utility: The resulting acyclic product is a key intermediate. For instance, reaction with a 1,2-dicarbonyl compound could lead to the synthesis of quinoxaline-fused ureas, or intramolecular condensation could be induced to form different heterocyclic systems like hydantoins or other fused imidazoles.

Part 4: Application via C5-Condensation Reactions

The C5 carbonyl group, being an acylurea moiety, is highly activated towards condensation with carbon nucleophiles, such as active methylene compounds. This reaction, analogous to a Knoevenagel condensation, provides a powerful method for introducing new carbon-carbon bonds and generating functionalized 5-ylidene derivatives[6]. These products, containing an exocyclic double bond, are valuable Michael acceptors for subsequent conjugate additions and cyclizations.

Protocol 3: Synthesis of 5-Ylidene-1-ethylimidazolidine-2,4,5-trione

Principle: A base-catalyzed condensation between this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) results in the formation of a new C=C bond at the C5 position with the elimination of water.

Materials:

-

This compound

-

Active methylene compound (e.g., Malononitrile)

-

Catalyst (e.g., Piperidine, Ammonium Acetate)

-

Solvent (e.g., Ethanol, Toluene with Dean-Stark trap)

Procedure:

-

Setup: Combine this compound (1.0 eq), the active methylene compound (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. If using toluene, employ a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitoring: Follow the progress of the reaction by TLC. The product is typically more colored and less polar than the starting materials.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

Purification: If precipitation does not occur, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel) or recrystallization to obtain the pure 5-ylidene product.

Synthetic Utility: The resulting 5-ylidene derivative is an excellent Michael acceptor. Reaction with nucleophiles like thiols, amines, or enolates can lead to the synthesis of spirocyclic heterocyclic systems or functionalized hydantoins after subsequent transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C5H6N2O3 | CID 3301639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Category:Condensation reactions - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 1-Ethylimidazolidine-2,4,5-trione as a Versatile Building Block in Medicinal Chemistry

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 1-Ethylimidazolidine-2,4,5-trione, also known as 1-ethylparabanic acid, as a strategic building block in medicinal chemistry. The unique structural features of this scaffold offer a valuable platform for the generation of diverse molecular entities with a range of pharmacological activities.

Introduction: The Significance of the Imidazolidine-2,4,5-trione Scaffold

The imidazolidine-2,4,5-trione core, a heterocyclic motif, is a privileged structure in medicinal chemistry due to its synthetic accessibility and its presence in numerous biologically active compounds. This scaffold is recognized for its ability to participate in various chemical transformations, enabling the construction of complex molecules with therapeutic potential. Derivatives of imidazolidine-2,4,5-trione have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, and enzyme inhibitory properties. The introduction of an ethyl group at the N-1 position modulates the scaffold's lipophilicity and metabolic stability, offering a nuanced approach to drug design.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the cyclocondensation of N-ethylurea with oxalyl chloride. This method provides a direct and high-yielding route to the desired product.

Diagram of Synthesis Workflow

Caption: Synthetic workflow for this compound.